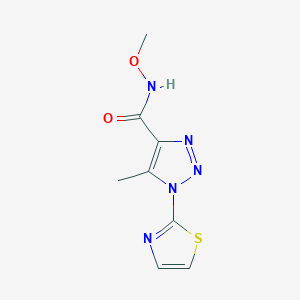
N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, commonly known as MTZ, is a chemical compound with potential applications in scientific research. MTZ is a triazole derivative that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Fluorescent Dye Synthesis
N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been utilized as building blocks in the synthesis of fluorescent dyes. These dyes, incorporating thioimidate, 4-hydroxythiazolyl, and 4-methoxythiazolyl moieties, exhibit fluorescence across a wide spectrum (412–672 nm) in DMSO solutions. The quantum yields of these compounds range from 0.1 to 0.88, with some displaying dual fluorescence due to excited state proton transfer (ESPT), resulting in significant emission efficiency and solvatochromism indicative of intramolecular charge transfer (ICT) excited states (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
DNA Methylation Inhibition
Research into functionally substituted azoles, including N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide derivatives, has led to the discovery of compounds with the ability to inhibit tumor DNA methylation in vitro. These findings are significant for the development of potential cancer therapies, as the inhibition of DNA methylation is a key target for the treatment of various cancers. The most promising of these compounds have been selected for further in vivo studies to evaluate their efficacy in cancer treatment (Hovsepyan, Hakobyan, Muradyan, Nersesyan, Agaronyan, Danielyan, & Minasyan, 2019).
Eigenschaften
IUPAC Name |
N-methoxy-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-5-6(7(14)11-15-2)10-12-13(5)8-9-3-4-16-8/h3-4H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMMKUNMCUQSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2653838.png)
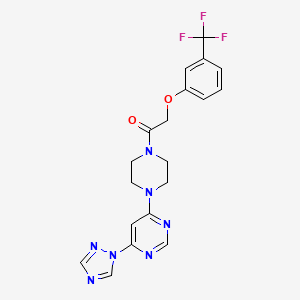
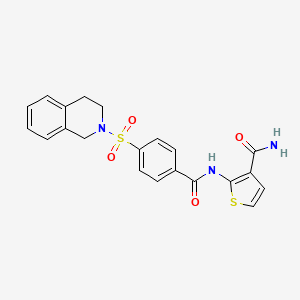
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2653842.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2653843.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2653845.png)
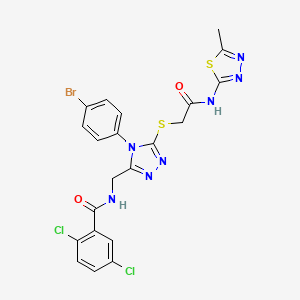
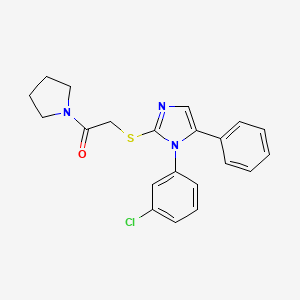
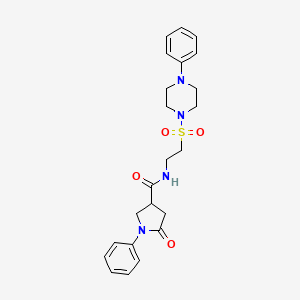
![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)
![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)
